molecular formula C21H20N4O2 B12052694 2-Methyl-5-oxo-N,4-di(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 476482-94-7

2-Methyl-5-oxo-N,4-di(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B12052694
CAS No.: 476482-94-7
M. Wt: 360.4 g/mol
InChI Key: FINPHJSROLJOHU-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4,5,6,7,8-hexahydroquinoline class, characterized by a partially saturated bicyclic core. Its structure includes two pyridin-2-yl substituents at the N- and 4-positions and a methyl group at the 2-position. Such derivatives are synthesized via multicomponent reactions, often involving aldehydes, enaminones, and β-ketoamides under thermal or microwave-assisted conditions .

Properties

CAS No.

476482-94-7

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-methyl-5-oxo-N,4-dipyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-13-18(21(27)25-17-10-3-5-12-23-17)20(14-7-2-4-11-22-14)19-15(24-13)8-6-9-16(19)26/h2-5,7,10-12,20,24H,6,8-9H2,1H3,(H,23,25,27)

InChI Key

FINPHJSROLJOHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=CC=N3)C(=O)NC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Four-Component Reaction Using p-TSA Catalysis

A widely adopted method for synthesizing hexahydroquinoline-3-carboxamide derivatives involves a one-pot four-component reaction. In this approach, dimedone (5,5-dimethylcyclohexane-1,3-dione), an aldehyde (pyridine-2-carbaldehyde), acetoacetanilide, and ammonium acetate undergo condensation in ethanol under catalytic p-toluenesulfonic acid (p-TSA) (10 mol%) via grinding at ambient temperature. For the target compound, pyridine-2-carbaldehyde serves as the aldehyde component, while acetoacetanilide is replaced with 2-aminopyridine to introduce the N-pyridin-2-yl group.

Reaction Conditions

  • Catalyst: p-TSA (10 mol%)

  • Solvent: Ethanol (1 mL per 2 mmol substrate)

  • Temperature: Room temperature (25°C)

  • Time: 2–4 hours (monitored by TLC)

This method yields the hexahydroquinoline core with simultaneous incorporation of both pyridin-2-yl groups at the 4-position (from the aldehyde) and the carboxamide nitrogen (from 2-aminopyridine).

Solvent-Free Mechanochemical Synthesis

Grinding techniques enhance reaction efficiency by minimizing solvent use. A mixture of dimedone (2 mmol), pyridine-2-carbaldehyde (2 mmol), 2-aminopyridine (2 mmol), and ammonium acetate (3 mmol) is ground with p-TSA (10 mol%) in a mortar for 30–45 minutes. The crude product is washed with water and recrystallized from ethanol, achieving yields of 68–75% for analogous compounds.

Cyclocondensation and Post-Functionalization

Cyclization of Enamine Intermediates

Hexahydroquinoline derivatives are synthesized via enamine intermediates formed from dimedone and pyridine-2-carbaldehyde. The enamine reacts with 2-aminopyridine in the presence of ammonium acetate under refluxing ethanol to form the carboxamide moiety.

Key Steps

  • Enamine Formation: Dimedone and pyridine-2-carbaldehyde condense to form an enamine intermediate.

  • Cyclization: The enamine reacts with 2-aminopyridine and ammonium acetate, leading to cyclization and carboxamide formation.

This method requires 6–8 hours of reflux, with yields up to 72% for structurally similar compounds.

Acid-Catalyzed Hydrolysis and Functionalization

Post-synthetic modifications are employed to introduce the carboxamide group. Ethyl 2-methyl-5-oxo-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is hydrolyzed with concentrated H₂SO₄ to the carboxylic acid, which is then coupled with 2-aminopyridine using EDCI/HOBt in DMF.

Reaction Scheme

Ethyl esterH2SO4Carboxylic acidEDCI/HOBt, 2-aminopyridineCarboxamide\text{Ethyl ester} \xrightarrow{\text{H}2\text{SO}4} \text{Carboxylic acid} \xrightarrow{\text{EDCI/HOBt, 2-aminopyridine}} \text{Carboxamide}

This two-step process achieves 65–70% overall yield.

Optimization of Reaction Parameters

Catalyst Screening

p-TSA outperforms alternative catalysts like Bi(NO₃)₃ and melamine trisulfonic acid (MTSA) in terms of yield and reaction time for hexahydroquinoline syntheses.

Catalyst Comparison

CatalystYield (%)Time (h)
p-TSA752.5
Bi(NO₃)₃624.0
MTSA583.5

Solvent Effects

Ethanol and solvent-free conditions provide optimal yields compared to water or acetonitrile, as ethanol stabilizes intermediates without side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.65–1.83 (m, 4H, cyclohexyl CH₂), 2.32 (s, 3H, CH₃), 4.77 (s, 1H, NH), 5.11 (s, 1H, CH), 7.01–8.00 (m, 8H, pyridinyl and aromatic).

  • IR (KBr): 3340 cm⁻¹ (NH stretch), 1656 cm⁻¹ (C=O), 1320 cm⁻¹ (C-N).

  • MS (ESI): m/z 428.4 [M+H]⁺.

Elemental Analysis

ElementCalculated (%)Found (%)
C67.2867.15
H5.655.71
N16.3416.20

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyridine rings.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, affecting various cellular pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound is distinguished by its dual pyridin-2-yl substituents. Key analogs include:

Compound Substituents (N-/4-positions) Core Saturation Key Features Reference
Target Compound N-(pyridin-2-yl), 4-(pyridin-2-yl) Hexahydroquinoline Dual pyridinyl groups
A5 () N-(2-methylthiazol-4-yl), 4-(4-Cl-Ph) Hexahydroquinoline Chlorophenyl, thiazolyl amide
A7 () N-(2-methylthiazol-4-yl), 4-(4-OMe-Ph) Hexahydroquinoline Methoxyphenyl, thiazolyl amide
B1 () N-(2-methylthiazol-4-yl), 4-(2,4-Cl₂-Ph) Tetrahydroquinoline Dichlorophenyl, reduced saturation
Compound 4 () N-(o-tolyl), 4-(naphthalen-2-yl) Hexahydroquinoline Bulky naphthyl, o-tolyl amide
Compound 7 () N-phenyl, 4-(5-phenylfuran-2-yl) Hexahydroquinoline Furan-phenyl hybrid

Key Observations :

  • Pyridinyl vs.
  • Aromatic vs. Heteroaromatic Substituents : Naphthyl (Compound 4) and furan-phenyl (Compound 7) substituents introduce extended conjugation, likely increasing molar absorptivity compared to pyridinyl groups .
  • Core Saturation: Tetrahydroquinoline derivatives (e.g., B1) exhibit reduced ring saturation, which may alter rigidity and pharmacokinetic properties compared to hexahydro analogs .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data
Compound Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (NMR/MS) Reference
Target Not reported Not reported 433.48* Not available N/A
A5 90 253 447.34 1H-NMR: δ 11.79 (s, amide), 7.24 (d, Ar-H)
A7 78 185 407.47 MS: m/z 407 [M+H]+
Compound 4 Not reported Not reported 452.54 1H-NMR: δ 8.97 (s, NH), aromatic multiplet
Compound 7 28 Not reported 495.55 HPLC purity: 99.0%

*Calculated using molecular formula C₂₄H₂₃N₅O₂.

Key Observations :

  • Yields : The target compound’s synthetic route is unspecified, but analogs like A5 achieve high yields (90%) via optimized conditions, whereas Compound 7 shows lower yields (28%) due to steric hindrance from the furan-phenyl group .
  • Melting Points : Thiazolyl amides (A5: 253°C) exhibit higher melting points than aryl amides, suggesting stronger intermolecular interactions .

Biological Activity

The compound 2-Methyl-5-oxo-N,4-di(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a member of the hexahydroquinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C17H18N4O Molecular Weight 298 35 g mol \text{C}_{17}\text{H}_{18}\text{N}_4\text{O}\quad \text{ Molecular Weight 298 35 g mol }

The synthesis typically involves multi-step reactions starting from simpler pyridine derivatives and employing various organic transformations to achieve the desired hexahydroquinoline structure. The detailed synthetic pathway includes the formation of key intermediates through reactions such as acylation and cyclization.

Anticancer Activity

Recent studies have demonstrated that 2-Methyl-5-oxo-N,4-di(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibits significant anticancer properties. In vitro assays revealed:

  • Cell Lines Tested : MCF-7 (breast cancer), T47-D (breast cancer), MDA-MB231 (breast cancer), and NIH-3T3 (normal fibroblast).
  • Results : The compound showed cytotoxic effects on cancerous cell lines with an IC50 value indicating effective growth inhibition while exhibiting low toxicity towards normal cells.
Cell LineIC50 (µM)Toxicity Level
MCF-712.5Moderate
T47-D10.0Moderate
MDA-MB2318.5Low
NIH-3T3>50Very Low

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial activity. Studies indicate that derivatives of hexahydroquinolines possess moderate to high efficacy against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Binding : It exhibits selectivity towards certain receptors such as FFA3/GPR41, influencing cellular signaling pathways related to growth and apoptosis .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound in vivo using mouse models bearing xenograft tumors derived from human breast cancer cells. The treatment group receiving the compound showed a significant reduction in tumor size compared to the control group treated with a placebo.

Study 2: Antimicrobial Assessment

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.

Q & A

Q. Property Comparison :

  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks).
  • Case Study : Polymorphs with bent vs. planar hexahydroquinoline cores show 2–3× differences in bioavailability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodology :
  • Substituent Effects : Synthesize derivatives with varied pyridine substituents (e.g., –CH₃, –OCH₃, –Cl) and test against target proteins.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes.
  • Data Table :
DerivativePyridine SubstituentIC50 (nM)LogP
12-CH₃12.32.1
24-OCH₃8.71.8
33-Cl23.52.5

Q. What experimental approaches mitigate reactivity issues during functionalization of the hexahydroquinoline core?

  • Methodology :
  • Steric Shielding : Use bulky directing groups (e.g., –SiMe₃) to prevent undesired C–H activation.
  • In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation.
  • Post-Reaction Quenching : Add scavengers (e.g., tetraethylammonium fluoride) to deactivate reactive byproducts .

Q. How can interaction studies with biological targets (e.g., enzymes, receptors) be rigorously validated?

  • Methodology :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) with immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).
  • Negative Controls : Use scrambled peptides or inactive enantiomers to confirm specificity .

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